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Compound of Interest

Compound Name: 2,5,8-Nonanetrione

Cat. No.: B14170128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

2,5,8-nonanetrione (CAS No: 38284-28-5), a trione of interest in various chemical and

pharmaceutical research contexts. This document compiles and presents nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to

facilitate its use in identification, characterization, and quality control. Detailed experimental

protocols, where available, are also provided.

Spectroscopic Data Summary
The following tables summarize the known quantitative spectroscopic data for 2,5,8-
nonanetrione.

Table 1: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
The ¹³C NMR spectrum provides key insights into the carbon framework of the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b14170128?utm_src=pdf-interest
https://www.benchchem.com/product/b14170128?utm_src=pdf-body
https://www.benchchem.com/product/b14170128?utm_src=pdf-body
https://www.benchchem.com/product/b14170128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14170128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Atom Chemical Shift (δ) [ppm]

C=O (C2, C5, C8) 207.2

CH₂ (C3, C4, C6, C7) 37.8

CH₃ (C1, C9) 29.9

Note: Data sourced from a spectrum provided by the Institute of Organic Chemistry, University

of Vienna.[1]

Table 2: Predicted ¹H Nuclear Magnetic Resonance
(NMR) Spectroscopic Data
While experimental ¹H NMR data with detailed assignments is not readily available in the public

domain, predicted data offers valuable guidance for spectral interpretation.

Proton(s)
Predicted Chemical Shift
(δ) [ppm]

Predicted Multiplicity

CH₃ (H1, H9) 2.18 Singlet

CH₂ (H3, H4, H6, H7) 2.75 Triplet

Note: Predicted data is based on computational models and should be confirmed with

experimental data.

Table 3: Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in identifying the functional groups present in 2,5,8-
nonanetrione. The primary absorption of interest is the carbonyl (C=O) stretch.

Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

C=O Stretch (Ketone) ~1715 Strong

C-H Stretch (Alkyl) 2850-3000 Medium
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Note: The characteristic C=O stretching frequency for a saturated ketone typically appears

around 1715 cm⁻¹.

Table 4: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Property Value

Molecular Formula C₉H₁₄O₃

Molecular Weight 170.21 g/mol

Exact Mass 170.0943 g/mol [2]

Key Fragment Ions Data not available in searched resources.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 2,5,8-
nonanetrione are not explicitly available in the public domain. However, the following sections

describe generalized protocols typical for the analysis of a tri-ketone compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2,5,8-nonanetrione (typically 5-20 mg for ¹H NMR and 20-50

mg for ¹³C NMR) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such

as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is usually added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: Spectra would be acquired on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

¹H NMR: A standard one-pulse sequence would be used. Key parameters include a spectral

width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-

noise ratio, and a relaxation delay of 1-5 seconds.
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¹³C NMR: A proton-decoupled pulse sequence, such as zgpg30, would be employed to

obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (e.g., 0-

220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a

larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2,5,8-nonanetrione, the simplest method is to

prepare a neat thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl

or KBr) to create a thin, uniform layer.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer would

be used.

A background spectrum of the clean, empty salt plates is recorded.

The sample is placed in the spectrometer's sample compartment.

The infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The final

spectrum is usually presented as percent transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation and Introduction: A dilute solution of 2,5,8-nonanetrione would be

prepared in a volatile solvent (e.g., methanol or acetonitrile). The sample would typically be

introduced into the mass spectrometer via direct infusion or through a chromatographic system

such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Instrumentation and Data Acquisition:

Ionization: Electron Ionization (EI) is a common technique for relatively small, volatile

molecules. Electrospray Ionization (ESI) would be suitable if coupled with LC.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer could be used

to separate the ions based on their mass-to-charge ratio (m/z).
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Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of

the molecular ion and various fragment ions. For structural elucidation, tandem mass

spectrometry (MS/MS) could be performed to fragment the molecular ion and analyze the

resulting daughter ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2,5,8-
nonanetrione.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2,5,8-
Nonanetrione.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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